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Compound of Interest

Compound Name: 7-Methoxyindolin-2-one

Cat. No.: B1589979 Get Quote

This technical guide provides an in-depth exploration of the spectroscopic techniques used to

characterize the molecular structure of 7-Methoxyindolin-2-one. Tailored for researchers,

scientists, and professionals in drug development, this document synthesizes the theoretical

principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS) with practical insights into their application for the structural elucidation of

this oxindole derivative. While comprehensive experimental data for 7-Methoxyindolin-2-one
is not readily available in publicly accessible literature, this guide will leverage data from closely

related analogs and predictive models to provide a robust analytical framework.

Introduction to 7-Methoxyindolin-2-one and the
Imperative of Spectroscopic Characterization
7-Methoxyindolin-2-one, a derivative of the privileged indolin-2-one scaffold, represents a

molecule of significant interest in medicinal chemistry. The oxindole core is a recurring motif in

numerous biologically active compounds and approved pharmaceuticals. Structural

modifications, such as the introduction of a methoxy group at the 7-position, can profoundly

influence the molecule's physicochemical properties and biological activity. Therefore,

unambiguous structural confirmation is a critical prerequisite for any further investigation or

application.

Spectroscopic analysis provides the foundational data for structural elucidation. Each

technique offers a unique window into the molecular architecture:
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NMR spectroscopy maps the carbon-hydrogen framework.

IR spectroscopy identifies the functional groups present.

Mass spectrometry determines the molecular weight and provides clues to the molecular

formula and fragmentation patterns.

This guide will navigate the principles and methodologies of each technique, culminating in a

synthesized interpretation of the expected spectral data for 7-Methoxyindolin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Deciphering the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic

molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton)

and ¹³C.

Expected ¹H NMR Spectrum of 7-Methoxyindolin-2-one
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, their relative numbers, and their proximity to other protons. Based on

the structure of 7-Methoxyindolin-2-one, we can predict the following signals. It is important to

note that the exact chemical shifts can vary depending on the solvent used.[1]

Experimental Protocol (General for ¹H and ¹³C NMR):

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of

solvent is critical as it can influence chemical shifts.

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters

for a 400 or 500 MHz instrument would be set, including an appropriate spectral width,

number of scans (typically 8-16 for ¹H), and a relaxation delay of 1-2 seconds.

Data Acquisition: Acquire the Free Induction Decay (FID) and process the data using Fourier

transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are

then applied.
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Referencing: The chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 7-Methoxyindolin-2-one
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Proton
Assignment

Predicted
Chemical
Shift (δ,
ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Rationale

NH

(Indolinone)
8.0 - 10.0 Broad Singlet 1H -

The amide

proton is

acidic and

often

exchanges,

leading to a

broad signal.

Its chemical

shift is highly

dependent on

solvent and

concentration

.

H-4 ~6.8 - 7.2 Doublet 1H ~7-8

Aromatic

proton ortho

to the

methoxy

group and

meta to the

amide

carbonyl.

H-5 ~6.8 - 7.2 Triplet 1H ~7-8

Aromatic

proton

coupled to H-

4 and H-6.

H-6 ~6.8 - 7.2 Doublet 1H ~7-8 Aromatic

proton meta

to the

methoxy

group and

ortho to the
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amide

carbonyl.

OCH₃ ~3.8 Singlet 3H -

Methoxy

protons are

shielded and

typically

appear as a

sharp singlet.

CH₂ (Position

3)
~3.5 Singlet 2H -

The

methylene

protons of the

indolinone

ring are

adjacent to a

carbonyl

group and

are expected

to appear as

a singlet.

Note: The aromatic protons (H-4, H-5, H-6) will likely form a complex multiplet system, and their

exact shifts and coupling patterns would require experimental data or advanced simulation for

precise assignment.

Expected ¹³C NMR Spectrum of 7-Methoxyindolin-2-one
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

Table 2: Predicted ¹³C NMR Data for 7-Methoxyindolin-2-one
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Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (Position 2) ~175

The carbonyl carbon of the

lactam is significantly

deshielded.

C-7a ~140
Aromatic quaternary carbon

attached to the nitrogen.

C-7 ~145
Aromatic quaternary carbon

attached to the methoxy group.

C-3a ~130
Aromatic quaternary carbon at

the ring junction.

C-4 ~110
Aromatic carbon ortho to the

methoxy group.

C-5 ~120 Aromatic carbon.

C-6 ~115 Aromatic carbon.

OCH₃ ~55 Methoxy carbon, shielded.

CH₂ (Position 3) ~35
Aliphatic carbon adjacent to a

carbonyl group.

Note: These are estimated chemical shifts. Precise values can be influenced by solvent and

other factors.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Experimental Protocol (General for ATR-IR):
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Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The anvil is lowered to ensure good contact between the sample and the

crystal. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a

resolution of 4 cm⁻¹.

Background Correction: A background spectrum of the clean ATR crystal is recorded and

subtracted from the sample spectrum to remove contributions from atmospheric water and

carbon dioxide.

Table 3: Expected IR Absorption Bands for 7-Methoxyindolin-2-one

Wavenumber
(cm⁻¹)

Vibrational Mode Intensity Functional Group

~3200 N-H Stretch Medium, Broad Amide (Lactam)

~3050
C-H Stretch

(Aromatic)
Medium Aromatic Ring

~2950 C-H Stretch (Aliphatic) Medium
Methylene (CH₂) and

Methyl (OCH₃)

~1710 C=O Stretch Strong
Amide (Lactam)

Carbonyl

~1610, ~1480 C=C Stretch Medium-Strong Aromatic Ring

~1250
C-O Stretch (Aryl

Ether)
Strong Methoxy Group

~1100 C-N Stretch Medium Amide (Lactam)

The presence of a strong absorption around 1710 cm⁻¹ is highly characteristic of the lactam

carbonyl group in the five-membered ring. The broad N-H stretch around 3200 cm⁻¹ further

confirms the amide functionality.
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Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides the molecular weight of the compound and, through fragmentation analysis,

offers valuable structural information.

Experimental Protocol (General for ESI-MS):

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically

methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

Infusion: The sample solution is infused into the electrospray ionization (ESI) source of the

mass spectrometer at a low flow rate.

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged

droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), where they are separated based on their m/z ratio.

Expected Mass Spectrum of 7-Methoxyindolin-2-one:

Molecular Ion (M⁺˙): The molecular formula of 7-Methoxyindolin-2-one is C₉H₉NO₂. The

expected exact mass of the molecular ion would be approximately 163.06 g/mol . In a high-

resolution mass spectrum, this would be observed as a prominent peak.

Key Fragmentation Pathways: Electron impact (EI) or collision-induced dissociation (CID)

would likely lead to characteristic fragment ions. A plausible fragmentation pathway is the

loss of the methoxy group as a radical (•OCH₃) or formaldehyde (CH₂O), followed by the loss

of carbon monoxide (CO) from the lactam ring.

Table 4: Predicted Key Fragment Ions for 7-Methoxyindolin-2-one
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m/z Proposed Fragment Plausible Loss

163 [C₉H₉NO₂]⁺˙ Molecular Ion

132 [C₈H₆NO]⁺ Loss of •OCH₃

133 [C₈H₇NO]⁺˙ Loss of CH₂O

104 [C₇H₆N]⁺ Loss of CO from m/z 132

The analysis of these fragmentation patterns can provide confirmatory evidence for the

proposed structure.

Synthesis and Structural Elucidation Workflow
The definitive characterization of 7-Methoxyindolin-2-one relies on a cohesive interpretation

of all spectroscopic data. The following workflow illustrates the logical process of structural

elucidation.

Spectroscopic Data Acquisition

Data Interpretation

NMR (¹H, ¹³C)

Identify Spin Systems
& Carbon Framework

IR

Identify Functional Groups
(C=O, N-H, C-O)

MS

Determine Molecular Weight
& Fragmentation

Proposed Structure:
7-Methoxyindolin-2-one

Structural Confirmation
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis and structural confirmation of 7-
Methoxyindolin-2-one.

Conclusion
The spectroscopic analysis of 7-Methoxyindolin-2-one, through the synergistic application of

NMR, IR, and MS, provides a comprehensive toolkit for its structural elucidation. While this

guide has relied on predicted data and analysis of related structures due to a lack of complete

experimental spectra in the public domain, the principles and expected outcomes outlined

herein provide a solid foundation for researchers. The amide N-H and C=O signals in IR, the

distinct aromatic and aliphatic proton and carbon signals in NMR, and the molecular ion peak

with its characteristic fragmentation in MS, all converge to create a unique spectroscopic

fingerprint for this molecule. This guide serves as a valuable resource for scientists engaged in

the synthesis, characterization, and application of novel oxindole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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